molecular formula C19H14N2O4S B7751947 2-Amino-3-(4-methylphenyl)sulfonylchromeno[2,3-b]pyridin-5-one

2-Amino-3-(4-methylphenyl)sulfonylchromeno[2,3-b]pyridin-5-one

Cat. No.: B7751947
M. Wt: 366.4 g/mol
InChI Key: ONSZICWAUFXLED-UHFFFAOYSA-N
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Description

2-Amino-3-(4-methylphenyl)sulfonylchromeno[2,3-b]pyridin-5-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromeno[2,3-b]pyridine core structure, which is fused with a sulfonyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-methylphenyl)sulfonylchromeno[2,3-b]pyridin-5-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzenesulfonyl chloride with 2-amino-3-hydroxychromone, followed by cyclization and further functionalization steps. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-methylphenyl)sulfonylchromeno[2,3-b]pyridin-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Conditions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-(4-methylphenyl)sulfonylchromeno[2,3-b]pyridin-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-methylphenyl)sulfonylchromeno[2,3-b]pyridin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(4-methylphenyl)sulfonylchromeno[2,3-b]pyridin-5-one: Unique due to its specific substitution pattern and the presence of both sulfonyl and amino groups.

    2-Amino-3-(4-chlorophenyl)sulfonylchromeno[2,3-b]pyridin-5-one: Similar structure but with a chlorine substituent instead of a methyl group.

    2-Amino-3-(4-methoxyphenyl)sulfonylchromeno[2,3-b]pyridin-5-one: Contains a methoxy group, which can alter its chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-amino-3-(4-methylphenyl)sulfonylchromeno[2,3-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4S/c1-11-6-8-12(9-7-11)26(23,24)16-10-14-17(22)13-4-2-3-5-15(13)25-19(14)21-18(16)20/h2-10H,1H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSZICWAUFXLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C3C(=C2)C(=O)C4=CC=CC=C4O3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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